molecular formula C12H14ClNOS B2639158 7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 303987-56-6

7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B2639158
CAS No.: 303987-56-6
M. Wt: 255.76
InChI Key: RTVRGQQATGKEMV-UHFFFAOYSA-N
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Description

7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that belongs to the benzothiazepine class. Benzothiazepines are known for their diverse pharmacological activities, including their use as calcium channel blockers and potential therapeutic agents in various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

    Starting Materials: Appropriate substituted aniline and thioglycolic acid.

    Reaction Conditions: Cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Purification: The product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Batch or Continuous Flow Processes: Depending on the scale of production.

    Catalysts and Reagents: Use of efficient catalysts and reagents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) or crystallization.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzothiazepines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interaction with enzymes or receptors.

    Medicine: Potential therapeutic agent for conditions such as hypertension, anxiety, or epilepsy.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one would involve its interaction with specific molecular targets, such as:

    Calcium Channels: Inhibition of calcium influx, leading to relaxation of smooth muscle and reduction of blood pressure.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the central nervous system, modulating neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.

    Clentiazem: Another benzothiazepine with similar pharmacological properties.

    Thiazesim: A benzothiazepine derivative with potential therapeutic applications.

Uniqueness

7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one may have unique properties such as:

    Specificity: Higher selectivity for certain molecular targets.

    Potency: Greater efficacy at lower doses.

    Safety Profile: Reduced side effects compared to similar compounds.

Properties

IUPAC Name

7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h3-4,8H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVRGQQATGKEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCSC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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